molecular formula C16H13NO3 B12583980 Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- CAS No. 502624-24-0

Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-

Cat. No.: B12583980
CAS No.: 502624-24-0
M. Wt: 267.28 g/mol
InChI Key: NMCOHWJKXCIHGP-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of acetamides and features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- typically involves the reaction of 4-ethynylphenylamine with 6-methyl-2-oxo-2H-pyran-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-aminophenyl)-
  • Acetamide, N-(4-methyl-2-nitrophenyl)-
  • Acetamide, N-[4-[2-(3,4-dihydro-6-hydroxy-2-methyl-2-undecyl-2H-1-benzopyran-7-yl)ethyl]phenyl]-2,2,2-trifluoro-

Uniqueness

Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- is unique due to the presence of the pyran ring and the ethynyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

502624-24-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

N-[4-[2-(2-methyl-6-oxopyran-4-yl)ethynyl]phenyl]acetamide

InChI

InChI=1S/C16H13NO3/c1-11-9-14(10-16(19)20-11)4-3-13-5-7-15(8-6-13)17-12(2)18/h5-10H,1-2H3,(H,17,18)

InChI Key

NMCOHWJKXCIHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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